

A Comparative Guide to the Structure-Activity Relationship (SAR) of Montanine Analogues

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Compound of Interest

Compound Name: **Montanine**

Cat. No.: **B1251099**

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This guide provides a detailed comparison of **montanine** analogues, focusing on their structure-activity relationships, particularly concerning their antiproliferative properties against cancer cell lines. The data and methodologies presented are derived from key studies on the synthesis and biological evaluation of these compounds, offering valuable insights for researchers in drug discovery and medicinal chemistry.

Introduction to Montanine Alkaloids

Montanine-type alkaloids, a class of compounds isolated from the Amaryllidaceae family, are characterized by a unique 5,11-methanomorphanthridine structural core.^{[1][2]} While relatively rare in nature, these alkaloids, particularly **montanine** and pancracine, have demonstrated promising biological activities, most notably in vitro cytotoxicity against various cancer cell lines.^{[1][2][3]} This has spurred significant interest in the total synthesis of these molecules and the creation of synthetic analogues to explore their therapeutic potential and establish a clear structure-activity relationship (SAR).^{[1][4]} A convenient semi-synthetic method to produce the **montanine** skeleton involves the skeletal rearrangement of haemanthamine, a more readily available Amaryllidaceae alkaloid.^{[4][5]}

Quantitative Comparison of Antiproliferative Activity

The antiproliferative effects of various semi-synthetic **montanine** analogues have been evaluated against a panel of human cancer cell lines, including both apoptosis-resistant (A549, SKMEL-28, U373) and apoptosis-sensitive (MCF7, Hs683, B16F10) types. The half-maximal inhibitory concentration (IC_{50}) values, summarized in the table below, provide a quantitative

measure of their potency. The data is primarily drawn from the work of Govindaraju et al. (2018), which represents the first systematic investigation into the anticancer potential of synthetic **montanine** analogues.[2][5][6]

Table 1: Antiproliferative Activity (IC_{50} in μM) of **Montanine** Analogues

Compound	R ¹ (at C2)	R ² (at N5)	A549 (Lung)	SKME L-28 (Melanoma)	U373 (Glioblastoma)	MCF7 (Breast)	Hs683 (Oligodendrogloma)	B16F1 (Murine Melanoma)
Montanine	-OH	-CH ₃	11 ± 1	11 ± 1	11 ± 1	12 ± 1	12 ± 1	13 ± 1
Manthine	-OCH ₃	-CH ₃	5 ± 1	6 ± 1	6 ± 1	8 ± 1	7 ± 1	7 ± 1
Analogue 3	-OC ₂ H ₅	-CH ₃	15 ± 1	15 ± 1	16 ± 1	16 ± 1	15 ± 1	15 ± 1
Analogue 4	-O-allyl	-CH ₃	13 ± 1	14 ± 1	14 ± 1	14 ± 1	14 ± 1	15 ± 1
Analogue 5	-O-propargyl	-CH ₃	13 ± 1	14 ± 1	14 ± 1	15 ± 1	14 ± 1	14 ± 1
Analogue 6	-NH-benzyl	-CH ₃	20 ± 2	22 ± 2	22 ± 2	23 ± 2	22 ± 2	23 ± 2
Analogue 7	Indole (via C-N)	-CH ₃	8 ± 1	9 ± 1	9 ± 1	10 ± 1	9 ± 1	10 ± 1
Analogue 8	Pyrrole (via C-N)	-CH ₃	16 ± 2	17 ± 2	17 ± 2	18 ± 2	17 ± 2	18 ± 2
Doxorubicin*	-	-	0.1 ± 0.01	0.2 ± 0.02	0.3 ± 0.03	0.4 ± 0.04	0.1 ± 0.01	0.1 ± 0.01

*Positive control. Data adapted from Govindaraju et al. (2018) as summarized in Bášková et al. (2020).^[2]

From this data, key SAR insights can be derived:

- Substitution at C2 is critical: The nature of the substituent at the C2 position significantly influences antiproliferative activity.
- Methoxy Group: The natural compound manthine, which has a methoxy (-OCH₃) group at C2, consistently showed the highest potency among the analogues, suggesting this modification is beneficial for activity.[2][5]
- Hydroxy Group: **Montanine**, with a hydroxyl (-OH) group, also displayed significant activity.
- Bulky Substituents: Increasing the size of the alkoxy group at C2 (e.g., ethoxy, allyloxy, propargyloxy) generally led to a slight decrease in activity compared to manthine.[2]
- Nitrogen and Heterocyclic Substituents: Introduction of a benzylamine or pyrrole group at C2 resulted in reduced potency. However, the incorporation of an indole moiety yielded an analogue with potent activity, comparable to manthine.[2][5]

Experimental Protocols

The quantitative data presented above was generated using standardized and well-established experimental procedures.

The synthetic analogues were primarily prepared via a semi-synthetic route starting from haemanthamine, which is more abundant in nature. The key step is the acid-catalyzed skeletal rearrangement of the haemanthamine (crinine-type) scaffold to the **montanine**-type 5,11-methanomorphanthridine core.[2][5]

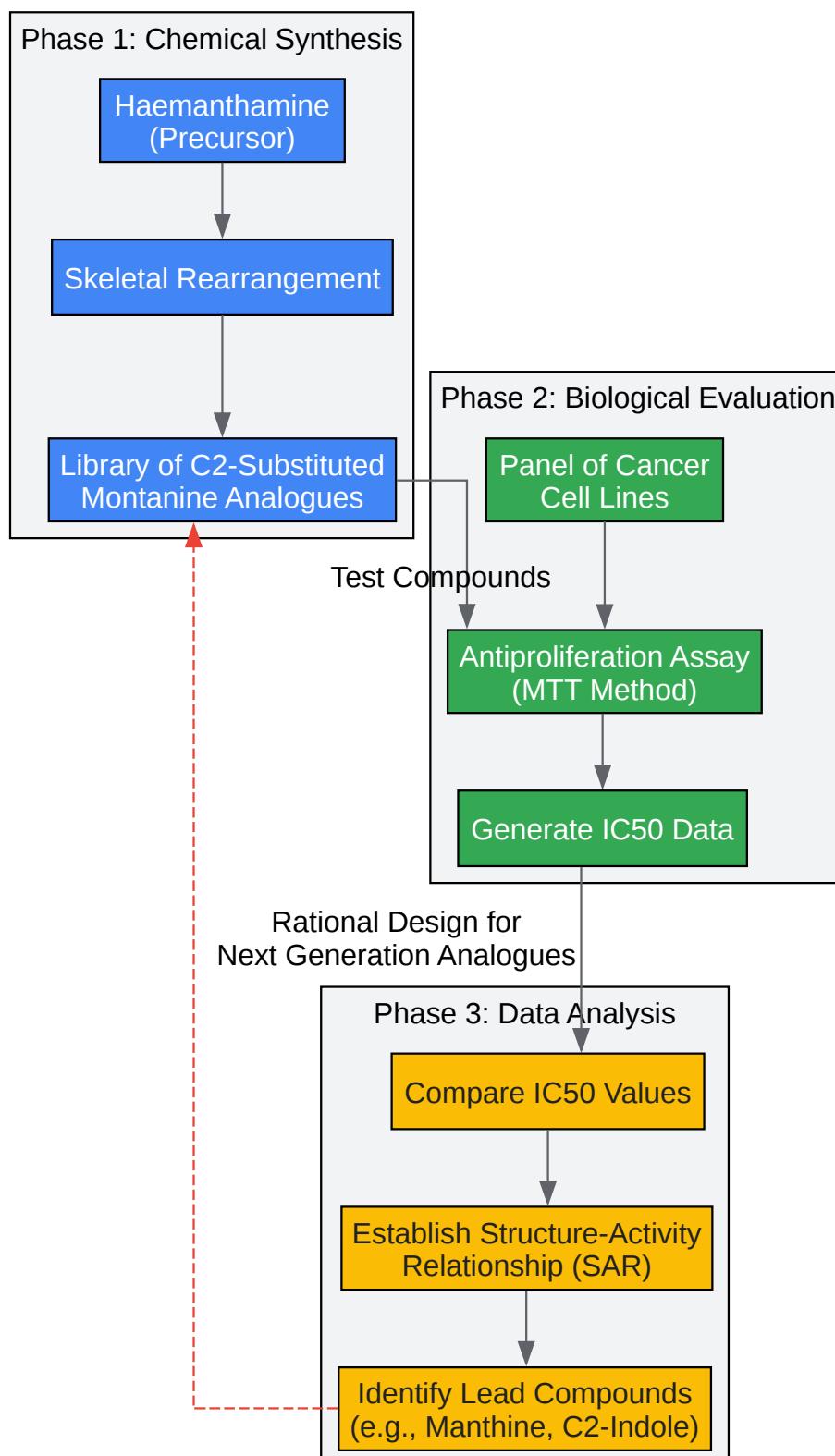
- Starting Material: Haemanthamine is treated with an acid (e.g., methanesulfonyl chloride) to initiate the rearrangement.
- Nucleophilic Addition: The rearrangement proceeds in the presence of various nucleophiles (e.g., methanol, ethanol, allyl alcohol, benzylamine, indole).
- Formation of Analogues: The nucleophile attacks at the C2 position, leading to the formation of the corresponding C2-substituted **montanine** analogues.[2]

The *in vitro* cytotoxicity of the **montanine** analogues was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5]

- Cell Culture: Human cancer cell lines were cultured in appropriate flasks and maintained at 37 °C in a humidified atmosphere with 5% CO₂.^[5]
- Seeding: Cells were harvested and seeded into 96-well plates at a specific density and allowed to attach for 24 hours.
- Compound Treatment: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). The cells were then treated with the compounds over a range of concentrations (e.g., 10 nM to 100 µM) for 72 hours.^[5]
- MTT Addition: After the incubation period, MTT solution was added to each well. Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT tetrazolium salt into a purple formazan precipitate.
- Solubilization and Measurement: A solubilizing agent (like DMSO) was added to dissolve the formazan crystals. The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- IC₅₀ Determination: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.

SAR Study Workflow

The following diagram illustrates the general workflow for conducting structure-activity relationship studies on **montanine** analogues, from initial synthesis to biological evaluation and SAR determination.



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Caption: General workflow for SAR studies of **montanine** analogues.

Conclusion

The structure-activity relationship studies of **montanine** analogues have revealed that the 5,11-methanomorphanthridine core is a promising scaffold for the development of novel anticancer agents. The antiproliferative activity is highly sensitive to the substitution pattern at the C2 position. Specifically, the natural product manthine (C2-OCH₃) and a synthetic analogue bearing a C2-indole moiety have emerged as potent compounds against both apoptosis-sensitive and apoptosis-resistant cancer cell lines.[2][5] These findings provide a solid foundation for the rational design of future **montanine** derivatives with improved potency and selectivity, potentially leading to new therapies for challenging cancers, including those with acquired drug resistance.[5][6]

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